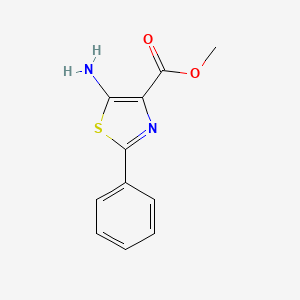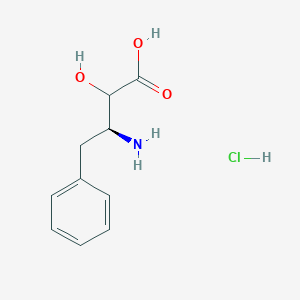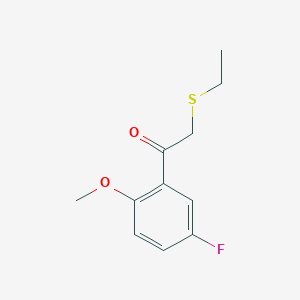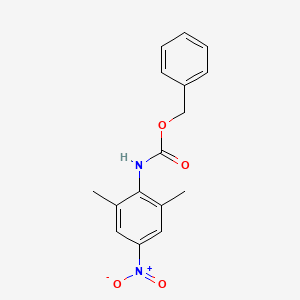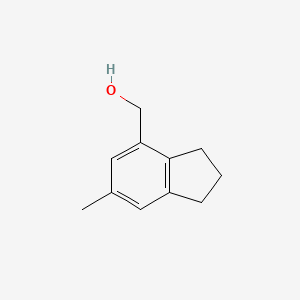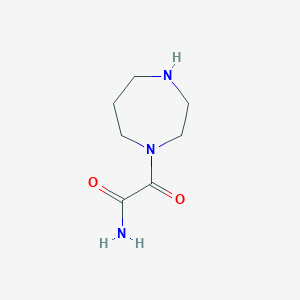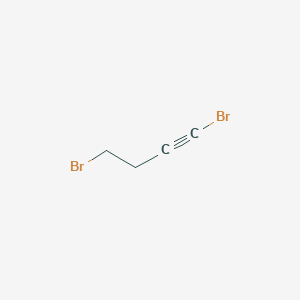![molecular formula C10H20NO5P B13503326 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid](/img/structure/B13503326.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions depending on the functional groups present.
Peptide Coupling Reactions: It is commonly used in peptide synthesis where the Boc group protects the amino group during the coupling reactions.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Di-tert-butyl Dicarbonate:
Sodium Hydroxide or DMAP: Used as bases in the protection reaction.
Major Products Formed
Free Amine: Formed after the removal of the Boc group.
Peptides: Formed during peptide synthesis when the compound is used as a building block.
Wissenschaftliche Forschungsanwendungen
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a protected amino acid derivative in the synthesis of peptides.
Drug Development: Utilized in the synthesis of pharmaceutical compounds and protease inhibitors.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Material Science: Used in the preparation of metal complexing groups for various applications.
Wirkmechanismus
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic reactions and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- Nα-Boc-L-2,3-diaminopropionic acid
- Boc-DL-2,3-diaminopropionic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C10H20NO5P |
|---|---|
Molekulargewicht |
265.24 g/mol |
IUPAC-Name |
3-dimethylphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C10H20NO5P/c1-10(2,3)16-9(14)11-7(8(12)13)6-17(4,5)15/h7H,6H2,1-5H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
DZVXRMNCIXZBDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CP(=O)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





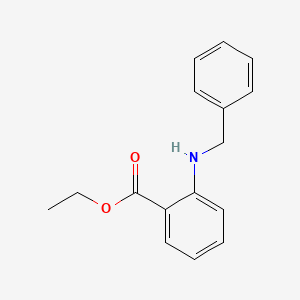

![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride](/img/structure/B13503283.png)
